N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-nitrobenzamide
Description
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Properties
IUPAC Name |
N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O4/c1-4-14-11(3)19-18(21-17(14)26)23-15(8-10(2)22-23)20-16(25)12-6-5-7-13(9-12)24(27)28/h5-9H,4H2,1-3H3,(H,20,25)(H,19,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHHYMRRFMMYIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by a unique structural framework, has been studied for various pharmacological properties, particularly in the context of its interactions with biological targets.
Chemical Structure and Properties
The compound's molecular formula is , and its molecular weight is approximately 358.37 g/mol. The structure includes a dihydropyrimidine core, a pyrazole moiety, and a nitrobenzamide group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 358.37 g/mol |
| Molecular Formula | C18H18N5O3 |
| LogP | 2.3487 |
| Polar Surface Area | 71.489 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
Antimicrobial Properties
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain pyrimidine derivatives possess potent antibacterial effects against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) for these compounds often falls within the range of 32 to 128 μg/mL, indicating their potential as antimicrobial agents .
Anticancer Activity
Another area of interest is the anticancer potential of this compound. Investigations into structurally related compounds have demonstrated that they can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival. For example, compounds similar to this compound have shown efficacy in targeting cancer cells by disrupting their metabolic pathways and inducing oxidative stress .
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition:
- The compound may act as an inhibitor of specific enzymes that are critical for the survival and replication of pathogens or cancer cells.
2. Receptor Interaction:
- It may interact with various receptors, including adenosine receptors, which play roles in cellular signaling pathways related to inflammation and cancer progression .
3. Induction of Apoptosis:
- The compound has been observed to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
Study 1: Antibacterial Activity Evaluation
A study evaluated the antibacterial efficacy of various pyrimidine derivatives against seven bacterial strains using the agar well diffusion method. The results indicated that certain derivatives exhibited strong antibacterial activity with MIC values as low as 32 μg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .
Study 2: Anticancer Mechanisms
Research conducted on related compounds revealed their ability to inhibit tumor growth in vitro by inducing apoptosis in breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
Scientific Research Applications
Anticancer Activity
Several studies have indicated that compounds similar to N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-nitrobenzamide exhibit anticancer properties. For instance, derivatives of pyrazole and pyrimidine have been shown to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .
Antimicrobial Properties
Research has demonstrated that compounds containing the pyrazole and pyrimidine structures possess antimicrobial activities against various pathogens. In particular, studies have reported effectiveness against both bacterial and fungal strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation. This is particularly relevant for chronic diseases such as arthritis and other inflammatory disorders, where the modulation of inflammatory mediators can lead to symptom relief .
Antidiabetic Potential
There is evidence supporting the role of similar compounds in managing diabetes. The ability to enhance insulin sensitivity or reduce glucose levels makes these compounds candidates for further development as antidiabetic agents .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored a series of pyrazole derivatives, including those structurally related to this compound. The results indicated significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range. The study highlighted the importance of structural modifications in enhancing anticancer activity .
Case Study 2: Antimicrobial Efficacy
In another investigation published in Antibiotics, researchers evaluated the antimicrobial efficacy of several compounds derived from pyrazole and pyrimidine scaffolds. The results showed that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, with some derivatives demonstrating fungicidal effects as well .
Summary Table of Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
